molecular formula C6H10Cl2O B8670861 2-Chloro-3,3-dimethylbutanoyl chloride CAS No. 52920-18-0

2-Chloro-3,3-dimethylbutanoyl chloride

Cat. No.: B8670861
CAS No.: 52920-18-0
M. Wt: 169.05 g/mol
InChI Key: YXYHDYAMHIWFKK-UHFFFAOYSA-N
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Description

2-Chloro-3,3-dimethylbutanoyl chloride (CAS 52920-18-0) is an organic compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 g/mol . This acyl chloride serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules. Its structure, featuring both an acid chloride and an alkyl chloride, allows it to undergo sequential reactions, making it a valuable intermediate for researchers developing new chemical entities. The primary research value of this compound lies in its application as a key synthetic intermediate, as evidenced by its use in published synthetic routes . It is handled as a moisture-sensitive substance. This product is intended For Research Use Only and is not for human or veterinary or diagnostic use.

Properties

CAS No.

52920-18-0

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

2-chloro-3,3-dimethylbutanoyl chloride

InChI

InChI=1S/C6H10Cl2O/c1-6(2,3)4(7)5(8)9/h4H,1-3H3

InChI Key

YXYHDYAMHIWFKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 3,3-Dimethylbutanoic Acid

The most direct route to 2-chloro-3,3-dimethylbutanoyl chloride involves the chlorination of 3,3-dimethylbutanoic acid. This method employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via the formation of an intermediate acyl chloride, followed by α-chlorination at the 2-position.

Reaction Conditions :

  • Thionyl Chloride Method : The carboxylic acid is refluxed with excess SOCl₂ (1.5–2.0 equivalents) in anhydrous dichloromethane (DCM) at 60–80°C for 4–6 hours. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by generating the reactive iminium intermediate.

  • Phosphorus Pentachloride Method : PCl₅ (1.2 equivalents) is added to the acid in toluene under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature.

Yield Optimization :

  • Thionyl chloride typically achieves higher yields (75–85%) compared to PCl₅ (60–70%) due to milder conditions and reduced side reactions.

  • Side products include dimerized species (e.g., anhydrides) and over-chlorinated derivatives, which are minimized by controlling stoichiometry and temperature.

Table 1 : Comparative Analysis of Chlorinating Agents

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂DCM60–804–675–85
PCl₅Toluene0–252–360–70

Hell–Volhard–Zelinskii (HVZ) Reaction for α-Chlorination

Mechanism and Application

The HVZ reaction, traditionally used for α-bromination, can be adapted for chlorination using chlorine gas (Cl₂) in the presence of red phosphorus or PCl₃. For 3,3-dimethylbutanoic acid, this method introduces a chlorine atom at the α-position (C-2) selectively.

Procedure :

  • The carboxylic acid is suspended in carbon tetrachloride (CCl₄) with red phosphorus (0.1 equivalents).

  • Cl₂ gas is bubbled through the mixture at 40–50°C for 8–12 hours.

  • The resulting 2-chloro-3,3-dimethylbutanoic acid is isolated and treated with SOCl₂ to form the acyl chloride.

Challenges :

  • Regioselectivity : Competing chlorination at other positions occurs if steric hindrance from the 3,3-dimethyl group is insufficient.

  • Safety : Handling Cl₂ gas requires specialized equipment due to its toxicity and corrosiveness.

Yield : 65–75% after two steps.

Nucleophilic Substitution of Hydroxyl Precursors

From 2-Hydroxy-3,3-dimethylbutanoyl Chloride

Replacing a hydroxyl group with chlorine offers an alternative pathway. 2-Hydroxy-3,3-dimethylbutanoyl chloride, synthesized via oxidation of 2-hydroxy-3,3-dimethylbutanol, undergoes nucleophilic substitution using hydrochloric acid (HCl) or PCl₅.

Reaction Protocol :

  • The hydroxyacyl chloride is dissolved in DCM and treated with HCl gas at 0°C for 2 hours.

  • Alternatively, PCl₅ (1.1 equivalents) is added to the substrate in tetrahydrofuran (THF) at −10°C.

Key Observations :

  • HCl gas provides moderate yields (50–60%) due to competing hydrolysis.

  • PCl₅ achieves higher yields (70–75%) but requires stringent moisture control.

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous-flow reactors enable precise control over reaction parameters, reducing side products and improving scalability.

Process Overview :

  • Step 1 : 3,3-Dimethylbutanoic acid and SOCl₂ are pumped into a heated reactor (80°C) with a residence time of 30 minutes.

  • Step 2 : The crude acyl chloride is purified via fractional distillation.

  • Step 3 : α-Chlorination is performed using Cl₂ gas in a second reactor with UV irradiation to initiate radical formation.

Advantages :

  • Throughput : 100–200 kg/hour.

  • Purity : >98% by GC-MS analysis.

Mechanistic Insights and Side Reactions

Chlorination Pathways

The electrophilic chlorine generated by SOCl₂ or Cl₂ attacks the α-carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Steric hindrance from the 3,3-dimethyl group directs chlorination to the less hindered 2-position.

Side Reactions :

  • Dimerization : Acyl chlorides may form anhydrides under prolonged heating.

  • Over-Chlorination : Excess Cl₂ leads to di- or trichlorinated byproducts, mitigated by stoichiometric control.

Comparative Analysis of Methods

Table 2 : Method Efficacy and Practical Considerations

MethodScalabilityCostSafetyEnvironmental Impact
SOCl₂ ChlorinationHighLowModerateHCl gas emissions
HVZ ReactionModerateHighHighCl₂ handling risks
Nucleophilic SubstitutionLowModerateLowSolvent waste
Continuous-FlowVery HighHighHighOptimized emissions

Chemical Reactions Analysis

2-Chloro-3,3-dimethylbutanoyl chloride, undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    • Reaction with an amine:

      2-chloro-3,3-dimethylbutanoyl chloride+RNH22-chloro-3,3-dimethylbutanamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{2-chloro-3,3-dimethylbutanamide} + \text{HCl} 2-chloro-3,3-dimethylbutanoyl chloride+RNH2​→2-chloro-3,3-dimethylbutanamide+HCl

    • Reaction with an alcohol:

      2-chloro-3,3-dimethylbutanoyl chloride+ROH2-chloro-3,3-dimethylbutanoate+HCl\text{this compound} + \text{ROH} \rightarrow \text{2-chloro-3,3-dimethylbutanoate} + \text{HCl} 2-chloro-3,3-dimethylbutanoyl chloride+ROH→2-chloro-3,3-dimethylbutanoate+HCl

  • Hydrolysis: : In the presence of water, butanoyl chloride, 2-chloro-3,3-dimethyl-, hydrolyzes to form 2-chloro-3,3-dimethylbutanoic acid and hydrochloric acid:

    2-chloro-3,3-dimethylbutanoyl chloride+H2O2-chloro-3,3-dimethylbutanoic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-chloro-3,3-dimethylbutanoic acid} + \text{HCl} 2-chloro-3,3-dimethylbutanoyl chloride+H2​O→2-chloro-3,3-dimethylbutanoic acid+HCl

Scientific Research Applications

2-Chloro-3,3-dimethylbutanoyl chloride, finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of butanoyl chloride, 2-chloro-3,3-dimethyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity of acyl chlorides is influenced by substituent electronic effects (via Hammett σ constants) and steric factors. Below is a comparison of key analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Reactivity Observations
2-Chloro-3,3-dimethylbutanoyl chloride C₆H₁₀Cl₂O α-Cl, β-(CH₃)₂ 169.05* Polymerization under enolate trapping
2-Chloro-3,5-dinitrobenzoyl chloride C₇H₂ClN₂O₅ α-Cl, meta-NO₂, para-NO₂ 265.56 Forms stable amides/esters
2-Chloro-3,6-difluorobenzoyl chloride C₇H₂ClF₂O α-Cl, meta-F, para-F 192.54 High reactivity in electrophilic substitution
Trichloroacetyl chloride C₂Cl₄O α-Cl₃ 181.83 Effective acylating agent

*Calculated based on molecular formula.

Key Insights :

  • Steric Effects: The β-dimethyl groups in this compound create significant steric hindrance, reducing nucleophilic accessibility compared to planar aromatic analogs like 2-chloro-3,5-dinitrobenzoyl chloride .
  • Electronic Effects : The chlorine at the α-position is electron-withdrawing (-I effect), enhancing electrophilicity. However, nitro groups (σₘ = 1.43) in 2-chloro-3,5-dinitrobenzoyl chloride exert a stronger electron-withdrawing effect than chlorine (σₜ = 0.47), making its carbonyl carbon more electrophilic .
  • Aromatic vs.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-chloro-3,3-dimethylbutanoyl chloride?

  • Methodological Answer : The compound can be synthesized via halogenation of the corresponding acid using thionyl chloride (SOCl₂) under anhydrous conditions. For example, analogous syntheses of related acyl chlorides involve refluxing the carboxylic acid with SOCl₂ in dichloromethane, followed by distillation to isolate the product . However, alternative routes (e.g., using trichloroacetyl chloride as an acylating agent) may lead to polymeric by-products due to competing side reactions, as observed in enolate trapping experiments .
Synthesis Methods Reagents/ConditionsOutcome
Thionyl Chloride RouteSOCl₂, anhydrous CH₂Cl₂, refluxHigh-purity acyl chloride (inferred for analogous compounds)
Trichloroacetyl Chloride RouteTriethylamine, CHCl₃, room temperaturePolymeric by-products (observed in target compound)

Q. How should researchers handle this compound safely?

  • Methodological Answer : Acyl chlorides are highly reactive and corrosive. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate or sand .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • Melting Point Analysis : Compare observed values (e.g., 172–176°C for similar compounds) with literature data .
  • FT-IR Spectroscopy : Confirm C=O (1770–1810 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
  • NMR Spectroscopy : ¹³C NMR should show carbonyl carbon at ~170 ppm and quaternary carbons from dimethyl groups .

Advanced Research Questions

Q. Why do enolate trapping reactions with this compound often fail, and how can these challenges be addressed?

  • Methodological Answer : Attempts to trap enolates using trichloroacetyl chloride and triethylamine in chloroform yielded polymeric by-products instead of the desired vinyl esters. This failure may stem from rapid polymerization under ambient conditions. Suggested solutions:
  • Use low-temperature conditions (−78°C) to stabilize intermediates.
  • Employ stronger bases (e.g., LDA) or alternative trapping agents like trimethylsilyl chloride .

Q. How can researchers optimize reaction conditions to minimize by-product formation during acylation?

  • Methodological Answer :
  • Solvent Selection : Replace chloroform with less polar solvents (e.g., THF) to reduce nucleophilic interference.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways.
  • In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate .

Q. What are the potential applications of this compound in ketene synthesis?

  • Methodological Answer : While direct studies are limited, structurally similar acyl chlorides (e.g., 2-tert-butyl-3,3-dimethylbutanoyl chloride) generate ketenes when heated with tri-n-butylamine. Researchers can adapt this method by:
  • Heating the compound with a hindered amine (e.g., DABCO) in toluene.
  • Capturing the ketene via cycloaddition with dienes for further functionalization .

Data Contradictions and Troubleshooting

  • Issue : Discrepancies in reported melting points for analogous compounds (e.g., 172–176°C vs. 181°C in related phenolphthaleins).

    • Resolution : Verify purity via HPLC and cross-reference synthetic protocols to identify impurities (e.g., residual solvents) .
  • Issue : Inconsistent yields in halogenation reactions.

    • Resolution : Pre-dry starting materials (3,3-dimethylbutanoic acid) over molecular sieves and use freshly distilled SOCl₂ to minimize moisture .

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